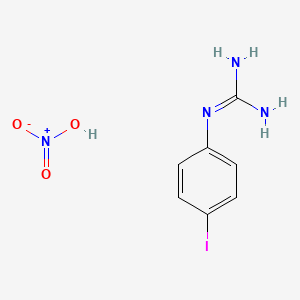

1-(4-iodophenyl)guanidine nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-iodophenyl)guanidine nitrate is a chemical compound that features an iodine atom attached to a phenyl ring, which is further connected to a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iodophenyl)guanidine nitrate typically involves the reaction of 4-iodoaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-iodophenyl)guanidine nitrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl-guanidine derivatives.

Scientific Research Applications

1-(4-iodophenyl)guanidine nitrate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

4-Iodophenol: An aromatic compound with similar iodine substitution but different functional groups.

4-Iodophenylhydrazine: Contains a hydrazine group instead of a guanidine group.

N-(4-Iodo-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide: A compound with a piperazine ring and acetamide group

Uniqueness

1-(4-iodophenyl)guanidine nitrate is unique due to the presence of both the guanidine and iodine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 1-(4-iodophenyl)guanidine nitrate and related derivatives?

Guanidine nitrate is frequently employed as a reagent in heterocyclic synthesis. For instance, it reacts with α,β-unsaturated ketones (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones) under reflux in ethanol with lithium hydroxide catalysis to yield pyrimidin-2-amines . Key parameters include reaction duration (4–6 hours), solvent polarity, and catalyst loading. Researchers should optimize stoichiometry (typically 1:1 molar ratio of ketone to guanidine nitrate) and monitor reaction progress via TLC or HPLC.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural elucidation requires a combination of:

- 1H/13C NMR : To confirm aromatic proton environments and guanidine moiety integration .

- FT-IR : For detecting N–H stretching (~3300 cm⁻¹) and nitrate ion vibrations (~1380 cm⁻¹) .

- Elemental analysis : To validate carbon, hydrogen, and nitrogen percentages (±0.3% deviation) . Purity assessment should include melting point determination and HPLC with UV detection (λ = 254 nm).

Q. What safety protocols are essential for handling guanidine nitrate derivatives in laboratory settings?

Guanidine nitrate is classified as a hazardous chemical due to its oxidizer properties and potential explosive decomposition at high temperatures (>200°C) . Safe practices include:

- Using explosion-proof fume hoods and non-sparking tools.

- Storing in cool (<25°C), dry conditions away from organic solvents.

- Referencing provisional toxicity thresholds (e.g., screening subchronic p-RfD = 3 × 10⁻² mg/kg-day) derived from molecular weight adjustments relative to guanidine chloride .

Q. How does thermal decomposition behavior influence experimental design for this compound?

Isothermal decomposition studies reveal two-stage degradation: initial endothermic nitrate release (ΔH ≈ 191–199 kJ/mol) followed by exothermic guanidine breakdown. Researchers should use differential scanning calorimetry (DSC) with heating rates ≤5°C/min to avoid runaway reactions . Activation energies (Ea ≈ 191–199 kJ/mol) derived from Arrhenius plots guide safe temperature thresholds .

Q. What non-energetic applications exist for guanidine nitrate in material science?

Guanidine nitrate acts as a phosphating promoter for aluminum alloys, accelerating film formation via soluble nitrate ions. Optimal concentrations (0.5–1.0 wt%) enhance corrosion resistance, validated by SEM and XRD analysis of phosphate coatings .

Advanced Research Questions

Q. How can kinetic modeling improve the prediction of guanidine nitrate decomposition under varying conditions?

The Flynn-Wall-Ozawa isoconversional method, applied to thermogravimetric (TG) data, quantifies Ea as a function of conversion (α). For this compound, Ea increases from 180 kJ/mol (α = 0.2) to 210 kJ/mol (α = 0.8), indicating autocatalytic behavior. Computational tools (e.g., ChemKin) model gas-phase combustion products (N₂, H₂O, CO) .

Q. What mechanisms govern the combustion synergy between guanidine nitrate and basic copper nitrate (BCN)?

In propellant formulations, BCN catalyzes guanidine nitrate decomposition via redox cycling (Cu²⁺ ↔ Cu⁺), lowering ignition temperatures by 40–60°C. Time-resolved mass spectrometry identifies intermediate NOx species, while burn-rate studies show pressure exponents of 0.45–0.55 in BCN mixtures .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (B3LYP/6-311++G**) optimize transition states for nucleophilic substitution at the iodophenyl group. Fukui indices highlight electrophilic susceptibility at the guanidine nitrogen, guiding regioselective modifications .

Q. What are the challenges in extrapolating toxicity data for guanidine nitrate to human risk assessment?

Limited in vivo data necessitate read-across approaches using guanidine chloride (oral LD₅₀ = 500 mg/kg in rats). Interspecies uncertainty factors (UF = 10) and molecular weight adjustments (MW ratio = 122.08/95.53) yield provisional thresholds, but metabolite-specific studies (e.g., nitrosamine formation) are critical .

Q. How do isotopic labeling studies clarify the decomposition pathways of guanidine nitrate?

Deuterium-labeled guanidine ([D₆]-guanidine) nitrate reveals H/D isotope effects in thermolysis, confirming proton transfer as the rate-limiting step. 15N-labeled nitrate tracks NO₂ radical formation via electron paramagnetic resonance (EPR) spectroscopy .

Properties

Molecular Formula |

C7H9IN4O3 |

|---|---|

Molecular Weight |

324.08 g/mol |

IUPAC Name |

2-(4-iodophenyl)guanidine;nitric acid |

InChI |

InChI=1S/C7H8IN3.HNO3/c8-5-1-3-6(4-2-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) |

InChI Key |

ZYQALNPCXUIOGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)I.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.